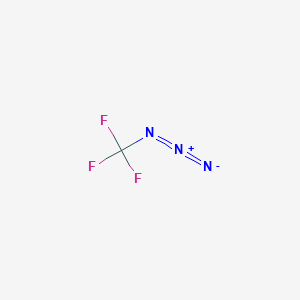

Azido(trifluoro)methane

Description

Significance of Fluorinated Azides in Synthetic Methodology Development

The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a key strategy in the development of modern pharmaceuticals and agrochemicals. nih.gov It is estimated that 20-50% of all small-molecule drugs contain fluorine. nih.gov Fluorination can dramatically alter a molecule's physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity.

Organic azides are highly versatile functional groups in chemical synthesis, renowned for their participation in a wide array of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". thieme.desigmaaldrich.com This reaction is exceptionally reliable and efficient for creating 1,2,3-triazole linkages. sigmaaldrich.comorganic-chemistry.org

The confluence of fluorine and azide (B81097) chemistry in the form of fluorinated azides has provided synthetic chemists with powerful new tools. sigmaaldrich.com A significant challenge with many low-molecular-weight organic azides is their potential for explosive decomposition, which limits their practical use. avcr.cz However, the incorporation of electron-withdrawing fluoroalkyl groups markedly enhances the stability of azides, making them safer to handle and use. avcr.cz This increased stability, coupled with the unique electronic properties conferred by fluorine, makes fluorinated azides valuable reagents for developing novel synthetic methods. tib.eu They serve as efficient building blocks for creating new nitrogen heterocycles, enamides, and other structures with potential applications in life sciences and materials science. tib.eu

Azido(trifluoro)methane as a Privileged Fluorinated Building Block

Among the family of fluorinated azides, this compound (CF₃N₃) holds a privileged position. Its primary value lies in its ability to act as a direct precursor for the N-CF₃ moiety. The trifluoromethyl group is one of the most important functional groups in medicinal chemistry, yet the synthesis of compounds containing a trifluoromethyl group attached to a nitrogen atom (N-CF₃) has been historically challenging. avcr.cz

This compound provides an effective solution to this synthetic hurdle. It readily participates in [3+2] cycloaddition reactions, particularly the highly efficient CuAAC reaction with terminal alkynes, to produce N-trifluoromethyl-1,2,3-triazoles. thieme.deresearchgate.net These resulting N-trifluoromethylated heterocycles are notably stable and exhibit favorable properties for drug design, such as increased lipophilicity and metabolic stability. sigmaaldrich.com The development of practical synthetic routes to this compound has unlocked its potential, making it an indispensable tool for introducing the N-CF₃ group and accelerating discovery programs in medicinal chemistry. sigmaaldrich.comresearchgate.net

Historical Context of Fluoroalkyl Azide Research

The field of fluoroalkyl azide chemistry has undergone a significant transformation from its obscure beginnings. Organic α-fluorinated azidoalkanes first appeared in the literature approximately half a century ago. researchgate.net this compound itself was first synthesized nearly 60 years ago by Makarov, who prepared it in a two-step process from the toxic and corrosive gas trifluoronitrosomethane. thieme.de

For many years following their discovery, fluorinated azides like CF₃N₃ were largely regarded as chemical curiosities. tib.euthieme.deavcr.cz Their difficult and often hazardous synthetic access severely limited any systematic study of their properties and reactivity. thieme.de Consequently, their chemistry remained virtually undeveloped. avcr.cz A paradigm shift occurred around 2017, when new, more practical synthetic methods were reported. acs.orgrsc.org These advancements, such as the reaction of the Ruppert-Prakash reagent with an electrophilic azide source, made this compound and other fluoroalkyl azides more accessible. rsc.org This spurred a wave of research into their reactivity, firmly establishing their role as stable, versatile, and highly valuable building blocks in modern organic synthesis. thieme.deacs.org

Structure

3D Structure

Properties

IUPAC Name |

azido(trifluoro)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3N3/c2-1(3,4)6-7-5 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWUWWKZOBMMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=[N+]=[N-])(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508298 | |

| Record name | Azido(trifluoro)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.026 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3802-95-7 | |

| Record name | Azido(trifluoro)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Azido Trifluoro Methane

Nucleophilic Substitution Approaches

Nucleophilic substitution serves as a cornerstone for the synthesis of azido(trifluoro)methane. These strategies typically involve the introduction of the azide (B81097) moiety by displacing a suitable leaving group on a trifluoromethyl-containing substrate.

Trifluoromethyl Iodide-Based Protocols Utilizing Sodium Azide

The reaction of trifluoromethyl iodide (CF3I) with sodium azide (NaN3) represents a direct approach to this compound. This method relies on the nucleophilic displacement of the iodide by the azide anion. The efficacy of this transformation is influenced by reaction conditions such as solvent and temperature. The choice of solvent is critical to solubilize the azide salt and facilitate the substitution reaction.

A related approach involves the in situ generation of a trifluoromethylzinc reagent from trifluoromethyl iodide and zinc dust. This intermediate can then react with an appropriate azide source. This method offers the advantage of proceeding under mild conditions and avoids the need for additives that are often required in other trifluoromethylation protocols chemicalbook.com.

Trifluoromethylsilane-Mediated Azidation with Electrophilic Azide Sources

A notable advancement in the synthesis of this compound involves the use of trifluoromethylsilanes, such as the Ruppert-Prakash reagent (TMSCF3) avcr.cz. This methodology employs a nucleophilic trifluoromethyl source that, upon activation with a fluoride (B91410) source like cesium fluoride, transfers the trifluoromethyl group to an electrophilic azide reagent. Tosyl azide and nonaflyl azide are commonly used as electrophilic azide sources in this context avcr.cz.

This approach has been extended to higher analogs of TMSCF3, as well as to organolithium, organopotassium, and organomagnesium substrates in reactions with electrophilic azide sources for the preparation of various azido(per)fluoroalkanes avcr.cz. The reaction is advantageous due to the stability and commercial availability of the Ruppert-Prakash reagent.

| Precursor | Azide Source | Activator | Product | Reference |

| CF3TMS | Tosyl azide | CsF | CF3N3 | avcr.cz |

| CF3TMS | Nonaflyl azide | CsF | CF3N3 | avcr.cz |

Synthesis from Trifluoromethanesulfonic Anhydride (B1165640) Derivatives

Trifluoromethanesulfonic anhydride (Tf2O), a powerful electrophile, serves as a precursor for the synthesis of this compound. The reaction of trifluoromethanesulfonic anhydride with sodium azide leads to the formation of trifluoromethanesulfonyl azide (triflyl azide, TfN3) wikipedia.org. While triflyl azide itself is a useful reagent, it can also serve as a precursor to this compound under specific reaction conditions. The use of Tf2O is advantageous due to its commercial availability and high reactivity wikipedia.orgnih.govnih.gov.

It is important to note that the reaction between trifluoromethanesulfonic anhydride and sodium azide is typically conducted in solvents like dichloromethane, toluene, or acetonitrile (B52724) wikipedia.org. The choice of solvent can influence the reaction rate and the formation of potentially explosive byproducts wikipedia.org.

Precursor Reactivity and Selectivity in Azide Formation

The reactivity of the trifluoromethyl precursor and the selectivity of the azidation reaction are crucial factors in these synthetic methodologies. In trifluoromethyl iodide-based protocols, the polarizability of the C-I bond facilitates nucleophilic attack by the azide anion. For trifluoromethylsilane-mediated methods, the activation of the silicon-carbon bond by a fluoride source is the key step that generates a nucleophilic trifluoromethyl species.

Selectivity is particularly important when other functional groups are present in the precursor molecule. The mild reaction conditions often employed in these advanced methodologies help to minimize side reactions and enhance the selectivity for the desired this compound product.

Mechanistic Considerations in this compound Formation Pathways

The formation of this compound through nucleophilic substitution pathways generally proceeds via an SN2-type mechanism. In the case of trifluoromethyl iodide, the azide anion directly attacks the electrophilic carbon atom, displacing the iodide leaving group.

For trifluoromethylsilane-mediated reactions, the mechanism involves the initial formation of a pentacoordinate silicate (B1173343) intermediate upon reaction with a fluoride source. This intermediate then releases the trifluoromethyl anion, which acts as the nucleophile, attacking the electrophilic azide source.

Computational studies, including ab initio calculations, have provided further insight into the electronic structure and reaction pathways of these transformations avcr.cz. These theoretical investigations help to rationalize the observed reactivity and selectivity.

Scalability and Practical Considerations in Research-Scale Synthesis

The scalability of synthetic routes to this compound is a significant consideration for its practical application in research cfplus.cz. While many of the developed methods are effective on a laboratory scale, challenges can arise when attempting to produce larger quantities.

A recently developed method has demonstrated an elegant and scalable synthesis of a solution of this compound in THF cfplus.cz. This development is crucial as it provides a more convenient and potentially safer way to handle and utilize this energetic compound in further chemical transformations cfplus.cz. The availability of a stable solution facilitates its use as a building block in medicinal chemistry for the synthesis of N-trifluoromethyl triazoles via click chemistry cfplus.cz.

Reactivity and Mechanistic Investigations of Azido Trifluoro Methane

Cycloaddition Chemistry

The trifluoromethyl group significantly influences the electronic properties of the azide (B81097) moiety, rendering it more electrophilic compared to non-fluorinated alkyl or aryl azides. This enhanced electrophilicity is a key factor in its participation in several types of [3+2] cycloaddition reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, reliability, and broad functional group tolerance. nih.gov Azido(trifluoro)methane is a highly competent partner in this reaction, reacting with terminal alkynes to produce N-(Trifluoromethyl)-1,2,3-triazoles. The reaction is typically rapid at room temperature and proceeds with excellent yields. nih.gov

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between this compound and a terminal alkyne exclusively yields the 1,4-disubstituted-1,2,3-triazole isomer. nih.govrsc.org This high degree of control is a direct consequence of the copper-catalyzed mechanism, which proceeds through a pathway that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, where mixtures of 1,4- and 1,5-regioisomers are often formed. The catalysis by Cu(I) ensures that only one constitutional isomer is produced, which is of paramount importance for applications in medicinal chemistry and materials science where precise molecular architecture is critical. nih.gov

The CuAAC reaction is renowned for its wide substrate scope and compatibility with a diverse array of functional groups. beilstein-journals.orgmdpi.com This robustness extends to reactions involving this compound. The process tolerates numerous functional groups, including esters, amides, ethers, and protected amines, without requiring protection-deprotection steps. beilstein-journals.org This compatibility allows for the direct trifluoromethylation of complex molecules and simplifies the synthesis of novel compounds for drug discovery and bioconjugation. researchgate.netkeyorganics.net The reaction proceeds efficiently with a variety of terminal alkynes, encompassing aliphatic, aromatic, and heterocyclic substituents.

| Alkyne Substrate Type | Functional Group Examples | Typical Reaction Outcome |

|---|---|---|

| Aromatic Alkynes (e.g., Phenylacetylene) | -OMe, -Cl, -NO₂, -COOR | High yields of 1-CF₃-4-aryl-1,2,3-triazoles |

| Aliphatic Alkynes (e.g., 1-Octyne) | -OH, -OTBS, -N₃, -Br | Excellent conversion to 1-CF₃-4-alkyl-1,2,3-triazoles |

| Propargyl Derivatives | Propargyl alcohol, Propargyl amine, Propargyl ethers | Facile formation of functionalized triazoles |

| Biologically Relevant Alkynes | Alkynyl-sugars, Alkynyl-amino acids | Efficient conjugation and labeling |

The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational investigation. beilstein-journals.orgnih.gov It is widely accepted that the reaction does not proceed via a concerted [3+2] cycloaddition. Instead, it involves a stepwise pathway facilitated by one or more copper(I) centers. itu.edu.tr

The catalytic cycle is generally understood to involve the following key steps:

Formation of a Copper(I)-Acetylide: In the presence of a suitable base, a terminal alkyne reacts with a copper(I) source to form a highly nucleophilic copper-acetylide species. The presence of multiple copper centers in polynuclear copper-acetylide clusters has been proposed to be crucial for catalytic activity. itu.edu.trdntb.gov.ua

Coordination and Activation: this compound then coordinates to the copper center. This brings the two reactants into close proximity and appropriately activates them. Computational studies suggest a pre-reactive complex forms where the azide and alkyne are suitably arranged for the subsequent cyclization. nih.gov

Cycloaddition: The terminal nitrogen of the azide attacks the internal carbon of the copper-acetylide, leading to the formation of a six-membered copper(III)-containing metallacycle (cupracycle).

Ring Contraction and Aromatization: This intermediate is unstable and undergoes reductive elimination and ring contraction to form the stable 1,2,3-triazole ring, regenerating the copper(I) catalyst. researchgate.net

The rate of the CuAAC reaction is dramatically accelerated (by factors of up to 10⁷) compared to the thermal, uncatalyzed reaction. nih.gov The electron-withdrawing nature of the CF₃ group in this compound enhances the electrophilicity of the azide, making it a particularly reactive partner in this catalytic cycle.

Beyond alkynes, the electrophilic nature of this compound allows it to participate in [3+2] cycloadditions with enolizable ketones that possess electron-withdrawing groups. researchgate.net This reaction provides a direct route to highly functionalized, fully substituted N-(trifluoromethyl)-1,2,3-triazoles, which are not accessible via the standard CuAAC protocol with terminal alkynes.

The reaction is typically mediated by a catalytic amount of a secondary amine, such as pyrrolidine. The amine reacts with the activated ketone (e.g., a β-ketoester or 1,3-diketone) to generate a nucleophilic enamine intermediate in situ. This enamine then acts as the dipolarophile in the cycloaddition with this compound. researchgate.net The resulting triazoline intermediate subsequently eliminates the amine catalyst to afford the aromatic triazole product. This enamine-mediated pathway offers a facile method for creating complex triazole frameworks in good to excellent yields. researchgate.net

| Ketone Substrate | Catalyst | Product Type | Typical Yield |

|---|---|---|---|

| Ethyl acetoacetate | Pyrrolidine (catalytic) | 1-CF₃-4-ethoxycarbonyl-5-methyl-1,2,3-triazole | Good-Excellent |

| Acetylacetone (a 1,3-diketone) | Pyrrolidine (catalytic) | 1-CF₃-4-acetyl-5-methyl-1,2,3-triazole | Good-Excellent |

| β-Keto phosphonates | Pyrrolidine (catalytic) | 1-CF₃-4-phosphonate-5-alkyl-1,2,3-triazole | Good |

| β-Keto sulfones | Pyrrolidine (catalytic) | 1-CF₃-4-sulfonyl-5-alkyl-1,2,3-triazole | Good |

The synthesis of tetrazoles often involves the cycloaddition of an azide source with nitriles or their precursors. nih.gov An alternative pathway has been demonstrated for certain α-fluorinated azides, involving a direct reaction with primary amines. For instance, the related compound 1-azido-1,1,2,2-tetrafluoroethane reacts with primary alkyl and benzyl (B1604629) amines to yield 1-substituted-5-(difluoromethyl)-1H-tetrazoles. nih.gov

The proposed mechanism for this transformation does not involve a simple cycloaddition. Instead, it is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the terminal nitrogen of the azide moiety. nih.gov For a substrate like 1-azido-1,1,2,2-tetrafluoroethane, this is followed by the elimination of hydrogen fluoride (B91410) (HF) and subsequent cyclization to form the stable tetrazole ring. nih.gov While this reactivity is established for α-polyfluoroalkyl azides that possess an α-hydrogen, the direct applicability of this specific mechanistic pathway to this compound, which lacks an α-hydrogen for HF elimination, is not clearly documented in the reviewed literature. Alternative pathways for tetrazole formation from primary amines typically involve multicomponent reactions with reagents like orthoformates and a separate azide source (e.g., sodium azide). researchgate.netorganic-chemistry.org

Other 1,3-Dipolar Cycloaddition Pathways

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction for azides, this compound (CF₃N₃) participates in other significant 1,3-dipolar cycloaddition reactions. These alternative pathways provide access to a diverse range of N-CF₃ substituted heterocycles.

One notable pathway involves the reaction of N-trifluoromethylaziridines, formed in situ from alkenes and photocatalytically generated trifluoromethyl nitrene, with nitriles. This transformation, mediated by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), proceeds as a formal [3+2] cycloaddition to yield novel N-trifluoromethylimidazolines researchgate.netnih.govresearchgate.net.

Another distinct cycloaddition pathway has been observed in the reaction of α,α-difluorinated azido (B1232118) alkanes with primary amines to produce 5-substituted tetrazoles nih.govacs.org. The proposed mechanism suggests a nucleophilic attack by the primary amine on the terminal nitrogen of the azide group. This is followed by the elimination of hydrogen fluoride and subsequent cyclization to form the tetrazole ring nih.govacs.org. This method provides access to previously unknown tetrazoles bearing a difluoromethyl group nih.govacs.org.

Nitrene Chemistry and Radical Processes

This compound is recognized as a stable and safe-to-use precursor for the generation of the trifluoromethyl nitrene (CF₃N) intermediate researchgate.netnih.gov. The thermal decomposition of organic azides is a common method for producing nitrenes. This process typically involves the extrusion of dinitrogen (N₂) upon heating. While detailed kinetic studies on the thermal decomposition of this compound are not extensively documented in the provided search results, the general mechanism for azide thermolysis involves the cleavage of the Nα–Nβ bond to release N₂ and generate the corresponding nitrene. This compound is noted for its thermal stability, which allows for its use in reactions where controlled generation of the nitrene is required, such as under photocatalytic conditions, minimizing spontaneous decomposition uochb.cz.

A significant advancement in the chemistry of this compound is the photocatalytic generation of triplet trifluoromethyl nitrene under mild, visible-light conditions researchgate.netnih.govuochb.cz. This method provides a novel strategy for accessing N-trifluoromethyl compounds researchgate.netnih.gov.

The process employs an iridium-based photocatalyst, specifically fac-Ir(ppy)₃, which, upon excitation with blue light, facilitates a triplet energy transfer to the thermally stable this compound molecule. This energy transfer induces the loss of dinitrogen (N₂) and generates the highly reactive triplet trifluoromethyl nitrene uochb.cz.

This generated nitrene readily reacts with a diverse range of alkenes in an addition reaction to afford previously inaccessible N-trifluoromethylaziridines. The reaction proceeds through a biradical intermediate researchgate.netnih.govuochb.cz. The scope of this aziridination reaction is broad, accommodating various functional groups. The resulting N-CF₃ aziridines are valuable synthetic intermediates that can be converted into other novel classes of N-CF₃ compounds, such as N-trifluoromethylimidazolines and N-trifluoromethylaldimines, which have potential applications in drug design and agrochemical synthesis researchgate.netnih.govuochb.cz.

| Alkene Substrate | Product (N-CF₃-aziridine) | Yield (%) |

|---|---|---|

| Styrene | 2-phenyl-1-(trifluoromethyl)aziridine | 85 |

| 4-Methylstyrene | 2-(p-tolyl)-1-(trifluoromethyl)aziridine | 91 |

| 4-Chlorostyrene | 2-(4-chlorophenyl)-1-(trifluoromethyl)aziridine | 76 |

| trans-β-Methylstyrene | (2R,3S)-rel-2-methyl-3-phenyl-1-(trifluoromethyl)aziridine | 75 |

| Cyclohexene | 7-(trifluoromethyl)-7-azabicyclo[4.1.0]heptane | 65 |

| 1-Octene | 2-hexyl-1-(trifluoromethyl)aziridine | 52 |

While much of the research on this compound focuses on nitrene chemistry, the generation of the trifluoromethyl radical (•CF₃) is another critical reactive pathway, enabling powerful difunctionalization reactions of unsaturated bonds.

The simultaneous introduction of both a trifluoromethyl group and an azide group across a carbon-carbon double bond, known as azidotrifluoromethylation, is a highly valuable transformation in organic synthesis. This reaction provides direct access to vicinal trifluoromethyl azides, which are important precursors for pharmaceuticals and agrochemicals.

Research has demonstrated that this difunctionalization can be achieved on unactivated alkenes. However, it is crucial to note that the primary reagent cited for this specific transformation is often trifluoromethanesulfonyl azide (N₃SO₂CF₃), which serves as a source for both the •CF₃ radical and the azide group under metal-free, radical-initiated conditions nih.govrsc.org. While this compound is a known precursor to the •CF₃ radical, its specific application in a two-component azidotrifluoromethylation of unactivated alkenes is not as prominently documented in the provided search results as the use of N₃SO₂CF₃. The generation of a •CF₃ radical from a reagent like trifluoromethylsulfonyl-pyridinium salt (TFSP) under photocatalysis has also been shown to be effective in azido-trifluoromethylation reactions cas.cn.

The mechanism for radical-mediated difunctionalization, such as azidotrifluoromethylation, generally follows a radical chain pathway nih.gov. In the context of using a precursor like N₃SO₂CF₃, the reaction is initiated by the thermal decomposition of a radical initiator. This generates a trifluoromethyl radical (•CF₃) after the extrusion of sulfur dioxide nih.gov.

The key steps are as follows:

Initiation : A radical initiator generates an initial radical species.

•CF₃ Generation : The initiator reacts with the precursor (e.g., N₃SO₂CF₃) to generate a trifluoromethyl radical.

Radical Addition : The highly electrophilic •CF₃ radical adds to the alkene C=C double bond, forming a stabilized alkyl radical intermediate.

Azide Transfer : This alkyl radical is then trapped by another equivalent of the azide source, which transfers an azide group to form the final azidotrifluoromethylated product and regenerates a radical to propagate the chain nih.gov.

Experiments using radical scavengers like TEMPO have been shown to inhibit these reactions, supporting the involvement of radical intermediates nih.govcas.cn. The general principles of radical addition and subsequent functionalization are central to understanding the broader category of alkene trifunctionalization reactions, which can involve various radical precursors and trapping agents to install three different functional groups in a cascading sequence mdpi.comresearchgate.netnih.gov.

Trifluoromethyl Radical Generation and Related Difunctionalization Reactions

Nucleophilic Reactivity and Reduction Pathways

The nucleophilic reactivity of this compound (CF₃N₃) is characterized by the influence of the strongly electron-withdrawing trifluoromethyl group, which significantly impacts the electron distribution within the azido moiety. This section explores the pathways of nucleophilic attack on the azido group and the reduction of the compound to form trifluoromethylated amines.

Direct nucleophilic substitution of the entire azido group in α-fluoroalkyl azides, such as this compound, is a challenging transformation. The primary mode of nucleophilic interaction often involves the terminal nitrogen atom of the azido group rather than a direct displacement of the N₃⁻ anion.

Research on the closely related compound 1-azido-1,1,2,2-tetrafluoroethane provides insight into the likely reactivity of this compound with nucleophiles like primary amines. The reaction with primary amines does not typically result in a simple substitution of the azido group. Instead, the nucleophilic nitrogen of the amine attacks the terminal nitrogen of the azido moiety nih.govacs.org. This initial attack is followed by the elimination of hydrogen fluoride (HF) and subsequent cyclization to yield 5-substituted N-tetrafluoroethyltetrazoles nih.govacs.org. This reaction pathway is facilitated by the presence of a base to neutralize the HF formed nih.govacs.org.

A minor side-product observed in these reactions is an amide, which arises from the substitution of the azido group by the amine, followed by hydrolysis nih.govacs.org. This indicates that direct substitution is a possible but less favored reaction pathway. Further evidence for the difficulty of direct substitution comes from control experiments where the highly nucleophilic azide anion (from NaN₃ or (Bu₄N)N₃) showed no reactivity in a substitution fashion with 1-azido-1,1,2,2-tetrafluoroethane, even under heating acs.org.

The proposed mechanism for the reaction of an α-fluoroalkyl azide with a primary amine to form a tetrazole is outlined below:

| Step | Description | Intermediate |

| 1 | The nucleophilic nitrogen of the primary amine attacks the terminal nitrogen of the azido group. | D |

| 2 | Elimination of hydrogen fluoride (HF), facilitated by a base. | E |

| 3 | Cyclization of the intermediate to form the final tetrazole product. | 5 |

This table is based on the proposed mechanism for the reaction of 1-azido-1,1,2,2-tetrafluoroethane with primary amines as described in the literature nih.gov.

The nucleophilicity of the attacking amine plays a crucial role. While alkyl, cycloalkyl, and benzyl primary amines are effective substrates, less nucleophilic amines like aniline (B41778) are reported to be ineffective in this transformation nih.gov.

The reduction of the azido group in this compound offers a direct route to the synthetically valuable trifluoromethylamine (CF₃NH₂). While specific studies on the reduction of this compound are not extensively detailed in the literature, the reduction of other fluorinated azides provides insight into potential synthetic pathways.

One relevant example is the reduction of a vicinal trifluoromethylated azide, which was successfully converted to the corresponding primary amine in 69% yield using indium in the presence of ammonium (B1175870) chloride (In/NH₄Cl) nih.gov. This suggests that metal-mediated reductions can be effective for converting trifluoromethyl-containing azides to their corresponding amines.

Another widely used method for the reduction of azides is the Staudinger reaction, which involves treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an aza-ylide intermediate. This intermediate is then hydrolyzed to produce the primary amine and the corresponding phosphine oxide nih.gov. The Staudinger reaction has been successfully applied to the synthesis of a vicinal trifluoromethylated primary amine from its azide precursor nih.gov.

The general conditions for these reduction methods are summarized in the table below. It is important to note that the specific conditions for the reduction of this compound would require experimental optimization.

| Reagent System | Reaction Type | Product | Potential Yield |

| In/NH₄Cl | Metal-mediated reduction | Primary amine | 69% (for a vicinal trifluoromethylated azide) nih.gov |

| PPh₃ followed by H₂O | Staudinger reduction | Primary amine | Not specified for trifluoromethylated azides nih.govnih.gov |

The synthesis of α-trifluoromethyl amines is of significant interest in medicinal chemistry, and various other synthetic routes have been developed to access this important functional group organic-chemistry.org. The reduction of this compound represents a potentially direct and atom-economical approach to trifluoromethylamine.

Transformations of Azido Trifluoro Methane Derived Intermediates and Products

Post-Cycloaddition Derivatizations of N-(Trifluoromethyl)triazoles

N-(Trifluoromethyl)triazoles, readily prepared from the cycloaddition of azido(trifluoro)methane with alkynes, serve as valuable precursors for further synthetic manipulations. These transformations often involve the controlled cleavage of the triazole ring, leveraging the influence of the trifluoromethyl group to direct reactivity and access novel molecular scaffolds.

Rhodium(II)-catalyzed transannulation has emerged as a powerful strategy for converting N-substituted 1,2,3-triazoles into other heterocyclic systems. researchgate.net In this process, the triazole ring undergoes opening upon treatment with a rhodium(II) catalyst, leading to the formation of a highly reactive rhodium iminocarbenoid intermediate. researchgate.netd-nb.info This intermediate can then participate in cycloaddition reactions with various partners.

Specifically, the reaction of N-fluoroalkyl-1,2,3-triazoles with nitriles provides a direct route to N-fluoroalkyl-substituted imidazoles. nih.gov The reaction proceeds by the rhodium(II)-catalyzed denitrogenation of the triazole, followed by a [3+2] cycloaddition of the resulting iminocarbene with the nitrile. researchgate.net This methodology has been successfully applied to the synthesis of N-tetrafluoroethyl-substituted imidazoles, which are considered privileged scaffolds in medicinal chemistry. nih.gov Optimization of reaction conditions has shown that catalysts like Rh₂(esp)₂ can be more efficient than Rh₂(Oct)₄ or Rh₂(OAc)₄ for certain substrates. rsc.org

The versatility of this transannulation approach is further demonstrated by the reaction of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes, which, under rhodium catalysis, can yield N-perfluoroalkyl-substituted pyrroles. d-nb.infobeilstein-journals.org This reaction highlights the ability to construct different five-membered heterocyclic rings by choosing the appropriate reaction partner for the rhodium iminocarbenoid.

Table 1: Rhodium(II)-Catalyzed Transannulation of N-Fluoroalkyl Triazoles

| Triazole Substrate | Reaction Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Cyclohexenyl-N-fluoroalkyl-1,2,3-triazole | - | Rh₂(esp)₂ | Fused N-fluoroalkylated pyrrole | rsc.org |

| N-Tetrafluoroethyl-1,2,3-triazole | Nitriles | Rhodium(II) catalyst | N-Tetrafluoroethyl-imidazole | nih.gov |

| N-Perfluoroalkyl-1,2,3-triazole | Terminal Alkynes | Rhodium(II) catalyst | N-Perfluoroalkyl-pyrrole | d-nb.infobeilstein-journals.org |

The treatment of N-fluoroalkylated 1,2,3-triazoles with strong Brønsted or Lewis acids provides an efficient pathway for their denitrogenation, leading to the formation of valuable N-alkenyl compounds. rsc.orgresearchgate.net This transformation is believed to proceed through the formation of a vinyl cation intermediate upon the loss of a nitrogen molecule from the protonated or Lewis acid-activated triazole. rsc.orgresearchgate.net

This strategy has been employed to synthesize a range of N-alkenyl products. For instance, the reaction of N-fluoroalkyl-1,2,3-triazoles with strong acids like triflic acid or fluorosulfonic acid can produce β-enamido triflates or fluorosulfonates, respectively. nih.gov These products are stereoselectively functionalized enamides, which are versatile building blocks in organic synthesis. nih.gov Similarly, Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) can mediate these denitrogenation reactions, leading to products like cyclopentenone imidoyl chlorides or cyclopentenone amides depending on the substrate and reaction conditions. rsc.org

In some cases, thermal denitrogenation of N-fluoroalkyl-1,2,3-triazoles under microwave conditions can lead to the formation of N-fluoroalkylketenimines. researchgate.netresearchgate.net These ketenimines are reactive intermediates that can undergo further cyclization reactions to construct more complex heterocyclic systems, such as isoquinolines. researchgate.net The specific outcome of the acid-mediated or thermal denitrogenation is highly dependent on the substitution pattern of the starting triazole and the reaction conditions employed. rsc.orgrsc.org

Table 2: Acid-Mediated Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles

| Triazole Substrate | Acid | Product Type | Reference |

|---|---|---|---|

| N-Fluoroalkyl-1,2,3-triazole | Triflic Acid/Fluorosulfonic Acid | β-Enamido triflate/fluorosulfonate | nih.gov |

| 5-Acyl-N-fluoroalkyl-1,2,3-triazole | AlCl₃ | Cyclopentenone imidoyl chloride | rsc.org |

| 5-Acyl-N-fluoroalkyl-1,2,3-triazole | BF₃·OEt₂ | Cyclopentenone amide | rsc.org |

The synthetic utility of this compound-derived intermediates can be further expanded through sequential functionalization of the triazole ring. One such strategy involves the reductive desulfonylation and silylation of triazole adducts. This approach has been demonstrated in the context of N-difluoro(phenylsulfonyl)methyl-substituted imidazoles, which are themselves derived from the rhodium(II)-catalyzed transannulation of the corresponding triazoles. researchgate.net

Following the formation of a sulfonyl-containing triazole, subsequent reductive desulfonylation can be performed. This process removes the sulfonyl group, which often serves as a directing or activating group in the initial cycloaddition or subsequent transformations. The desulfonylation is typically followed by a silylation step, which introduces a synthetically versatile silyl (B83357) group. This sequence ultimately affords N-difluoro(trimethylsilyl)methyl-1,2,3-triazoles. researchgate.net The introduction of the trimethylsilyl (B98337) group opens up possibilities for further functionalization through well-established silicon-based cross-coupling reactions, thereby allowing for the construction of more complex molecular architectures. This multi-step sequence showcases how the initial triazole product can be strategically modified to introduce new points of diversity.

Functionalization Strategies Leveraging CF₃N₃ Reactivity for Complex Molecular Architecture Construction

The reactivity of this compound and its resulting triazole adducts provides a powerful platform for the construction of complex molecular architectures. The introduction of the trifluoromethyl group via CF₃N₃ can significantly influence the properties and reactivity of the resulting molecules, opening up unique synthetic pathways. researchgate.netresearchgate.net

One key strategy involves leveraging the [3+2] cycloaddition of CF₃N₃ with various alkynes to generate a diverse library of N-(trifluoromethyl)triazoles. beilstein-journals.orgnih.gov These triazoles can then be subjected to the transformations described previously, such as rhodium-catalyzed transannulation or acid-mediated denitrogenation, to access a wide range of nitrogen heterocycles and N-alkenyl compounds. rsc.org For example, the synthesis of N-fluoroalkylated indoles has been achieved through a sequence involving the copper(I)-catalyzed cycloaddition of a fluorinated azide (B81097) with a cyclohexenyl acetylene, followed by rhodium(II)-catalyzed transannulation and subsequent oxidation. rsc.org

Furthermore, the functionalization is not limited to the triazole core. The substituents on the triazole ring, introduced from the alkyne component of the cycloaddition, can also be manipulated. For instance, Heck and Sonogashira coupling reactions have been successfully performed on brominated N-(trifluoromethyl)triazoles, demonstrating the compatibility of these conditions with the trifluoromethyl-substituted triazole core and allowing for the introduction of further complexity. mdpi.com These functionalization strategies, which often involve the precise, stepwise construction and modification of the heterocyclic core, are instrumental in building intricate molecular frameworks that are of interest in medicinal chemistry and materials science. researchgate.netmdpi.com

Computational and Theoretical Studies on Azido Trifluoro Methane

Electronic Structure and Reactivity Correlations

The electronic properties of azido(trifluoro)methane are central to understanding its chemical behavior. Theoretical calculations have been instrumental in correlating its electronic structure with its observed reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, particularly at the B3LYP level of theory, have been employed to analyze its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The LUMO of a molecule is crucial as it indicates the most likely site for nucleophilic attack. For this compound, DFT calculations reveal that the LUMO is localized on the terminal nitrogen atom of the azide (B81097) group. This localization is a key factor in the compound's reactivity, particularly in cycloaddition reactions. The energy gap between the HOMO and LUMO is also a critical parameter, as a smaller gap generally implies higher reactivity.

| Computational Parameter | Finding | Implication on Reactivity |

| LUMO Localization | Primarily on the terminal nitrogen of the azide moiety. | Facilitates nucleophilic attack at this position, enhancing reactivity in reactions like Huisgen cycloadditions. |

| HOMO-LUMO Energy Gap | The energy difference indicates the molecule's charge-transfer capabilities. acs.org | A lower energy gap suggests more facile electronic transitions and potentially higher reactivity. acs.org |

This table summarizes the key findings from DFT calculations on the frontier molecular orbitals of this compound and their implications for its chemical reactivity.

Computational studies allow for the detailed examination of reaction mechanisms and the associated energy changes. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate the activation energy, or kinetic barrier.

For this compound, DFT calculations have shown that the kinetic barriers for its participation in cycloaddition reactions are significantly influenced by the trifluoromethyl group. For instance, in Huisgen cycloadditions, the activation energy is notably lower compared to non-fluorinated azides. This lower barrier, estimated to be around 15 kJ/mol, enables these reactions to proceed efficiently at room temperature. The ability to computationally predict these kinetic barriers is invaluable for designing and optimizing synthetic routes.

The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group exerts a significant polarization effect on the adjacent azide moiety. This electronic influence is a primary determinant of the enhanced reactivity of this compound.

Theoretical models demonstrate that the CF₃ group inductively pulls electron density away from the azide group. This polarization increases the electrophilicity of the azide, particularly at the terminal nitrogen, making it a better 1,3-dipole in cycloaddition reactions. The enhanced dipole moment and the specific charge distribution within the azide group, as calculated by computational methods, correlate well with the experimentally observed high reactivity of CF₃N₃ in forming heterocyclic compounds. cfplus.cz

Mechanistic Probing via Computational Chemistry

Computational chemistry provides a powerful lens through which to view the dynamic processes of chemical reactions, offering a level of detail that is often inaccessible through experimental observation alone.

The exploration of reaction pathways and the characterization of transition states are fundamental to understanding chemical mechanisms. ims.ac.jptau.ac.ilarxiv.orgchemrxiv.org For reactions involving this compound, computational methods are used to map out the entire reaction coordinate, from reactants to products, identifying all intermediates and transition structures along the way. arxiv.orgchemrxiv.org

For example, in the [3+2] cycloaddition reactions that are characteristic of azides, computational models can distinguish between concerted and stepwise mechanisms. mdpi.com These calculations can pinpoint the geometry of the transition state, providing insights into the stereochemical and regiochemical outcomes of the reaction. tau.ac.il The understanding of these pathways is crucial for controlling the synthesis of specific isomers of fluorinated heterocycles. nih.gov

| Reaction Type | Computational Insight | Significance |

| [3+2] Cycloaddition | Elucidation of concerted vs. stepwise mechanisms and transition state geometries. mdpi.com | Predicts and explains the regioselectivity and stereoselectivity of heterocycle formation. cfplus.cznih.gov |

| Thermal Decomposition | Identification of nitrene intermediates and subsequent rearrangement pathways. acs.orgresearchgate.net | Provides a basis for understanding the thermal stability and potential hazards of the compound. |

This table highlights how computational chemistry has been applied to understand the mechanisms of key reactions involving this compound.

The stability of azido (B1232118) compounds is a critical consideration for their safe handling and application. Computational chemistry offers valuable tools for predicting the thermal stability of molecules like this compound and for exploring their potential decomposition pathways.

Theoretical calculations can predict the energy required to break the N-N₂ bond, which is often the initial step in the thermal decomposition of azides. This process typically leads to the formation of a highly reactive nitrene intermediate. acs.org For this compound, computational studies can model the subsequent fate of the trifluoromethylnitrene, including potential rearrangements and reactions. These theoretical predictions of decomposition pathways are vital for assessing the compound's stability under various conditions and for designing safer experimental protocols. researchgate.net While azido-based polymers are known for their favorable thermal and hydrolytic stability, understanding the specific decomposition routes of the parent azide is crucial. mdpi.com

Emerging Directions and Future Prospects in Azido Trifluoro Methane Research

Development of Novel Reaction Architectures and Catalytic Systems

The development of innovative reaction frameworks and catalytic systems is a central theme in the ongoing research of azido(trifluoro)methane. Chemists are exploring new ways to harness its reactivity, moving beyond traditional methods to unlock unprecedented transformations.

Integration with Photoredox Catalysis for New Transformations

A significant area of advancement involves the integration of this compound chemistry with photoredox catalysis. nih.govrsc.org This strategy utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of reactive intermediates from this compound under mild conditions. nih.gov This approach has proven effective for the trifluoromethylation of various organic molecules.

For instance, photoredox catalysis has been successfully employed for the azidotrifluoromethylation of alkenes. nih.gov In a notable example, the use of a ruthenium-based photocatalyst, [Ru(bpy)3(PF6)2], in conjunction with Umemoto's reagent as the trifluoromethyl source, has enabled the difunctionalization of a wide array of substituted styrenes, as well as activated and non-activated alkenes. This method affords β-trifluoromethylated azides or amines in good yields. nih.gov

Another key development is the use of vinyl azides as precursors for the synthesis of α-trifluoromethylated ketones. beilstein-journals.org This transformation is achieved through a photoredox-catalyzed reaction with sodium trifluoromethanesulfinate (CF3SO2Na), demonstrating the versatility of photoredox catalysis in forming new carbon-carbon bonds. beilstein-journals.org The reaction proceeds with a broad substrate scope and exhibits high functional group tolerance. beilstein-journals.org

These examples highlight the power of photoredox catalysis to unlock novel transformations of this compound, providing access to valuable trifluoromethylated building blocks under mild and controlled conditions. nih.govrsc.orgbeilstein-journals.org

Green Chemistry Approaches in this compound Synthesis and Utilization

In line with the growing emphasis on sustainable chemistry, researchers are actively developing greener approaches for both the synthesis and application of this compound. These efforts aim to minimize the environmental impact associated with its use, addressing concerns such as the use of hazardous reagents and the generation of toxic byproducts.

One promising strategy involves the use of aqueous micellar conditions for trifluoromethylation reactions. beilstein-journals.org This approach, which utilizes surfactants to create nanoreactors in water, can significantly reduce the reliance on volatile organic solvents. For example, the trifluoromethylation of heterocycles has been successfully achieved in water using sodium trifluoromethanesulfinate as the trifluoromethyl source and tert-butyl hydroperoxide as an oxidant, with the surfactant TPGS-750-M facilitating the reaction. beilstein-journals.org This method not only offers improved yields compared to traditional solvent-based systems but also allows for the recycling of the aqueous medium. beilstein-journals.org

The production of "green methane" or "e-methane" from renewable sources is another area with significant green chemistry implications. natrangroupe.comenapter.com This process typically involves the reaction of green hydrogen, produced via water electrolysis using renewable electricity, with recycled carbon dioxide. natrangroupe.com The resulting synthetic methane (B114726) is a renewable and carbon-neutral fuel that can be directly injected into existing gas grids. natrangroupe.comenapter.com This technology offers a pathway to decarbonize the gas supply and utilize captured CO2 from industrial processes. natrangroupe.comenapter.com

Furthermore, the management of methane emissions from organic waste is a critical aspect of green chemistry. cop29.azeuropeanbiogas.eu Anaerobic digestion of organic waste in controlled environments not only prevents the release of methane, a potent greenhouse gas, into the atmosphere but also produces biogas, a renewable energy source. europeanbiogas.eu Efforts are underway to improve the efficiency of biogas plants and minimize any fugitive methane emissions. europeanbiogas.eu

Advanced Spectroscopic and Analytical Techniques in Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic and analytical techniques are playing a pivotal role in elucidating the intricate details of these reactions.

Fourier-transform infrared (FTIR) spectroscopy has been employed to characterize the binding of azide (B81097) to metalloenzymes, such as methane monooxygenase. nih.gov By analyzing the vibrational frequencies of the N-N-N asymmetric stretch, researchers can gain insights into the coordination environment of the azide ligand. nih.gov Isotope labeling studies, in conjunction with FTIR, can further refine these assignments. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy remains a cornerstone for structural elucidation and mechanistic investigation. rsc.org For instance, 19F and 15N NMR, including advanced techniques like gradient-enhanced Heteronuclear Multiple Bond Correlation (HMBC), have been used to confirm the structure of novel azido (B1232118) compounds. rsc.org Computational studies, such as ab initio calculations, are often used in concert with experimental data to model reaction pathways and transition states. rsc.org

X-ray diffraction provides definitive structural information for crystalline compounds, revealing bond lengths, bond angles, and intermolecular interactions that can influence reactivity. mdpi.com This technique has been instrumental in characterizing various azido-containing molecules. mdpi.com

The table below summarizes some of the advanced techniques used in the study of this compound and related compounds.

| Technique | Application | Key Insights |

| Photoredox Catalysis | Azidotrifluoromethylation of alkenes | Generation of β-trifluoromethylated azides and amines under mild conditions. nih.gov |

| Aqueous Micellar Catalysis | Trifluoromethylation of heterocycles | Use of water as a solvent, leading to greener reaction conditions and potential for recycling. beilstein-journals.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characterization of azido complexes | Provides information on the binding mode and electronic structure of the azide ligand. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and mechanistic studies | Determines the connectivity and electronic environment of atoms within a molecule. rsc.org |

| X-ray Diffraction | Determination of crystal structures | Provides precise information on bond lengths, angles, and intermolecular interactions. mdpi.com |

| Flow Chemistry | Synthesis of hazardous intermediates | Enables the safe and efficient in-situ generation and use of potentially explosive compounds like organic azides. acs.org |

| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions | Accelerates the discovery and optimization of new catalytic systems and reactions. researchgate.net |

Integration with Flow Chemistry and High-Throughput Experimentation Methodologies

The integration of this compound chemistry with flow chemistry and high-throughput experimentation (HTE) is revolutionizing the pace of research and development in this area. These technologies offer significant advantages in terms of safety, efficiency, and the ability to rapidly explore vast reaction parameter spaces.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, is particularly well-suited for handling potentially hazardous reagents like organic azides. acs.org The small reactor volumes and precise control over reaction parameters inherent to flow systems minimize the risks associated with explosive intermediates. acs.org For example, the continuous flow synthesis of organic azides and their subsequent use in cycloaddition reactions has been demonstrated, enabling the safe and efficient production of important heterocyclic compounds like triazoles. acs.orgrsc.org This approach avoids the isolation and handling of bulk quantities of unstable intermediates. acs.org

High-throughput experimentation (HTE) employs automated platforms to perform a large number of experiments in parallel, allowing for the rapid screening of catalysts, reagents, and reaction conditions. researchgate.netnih.gov This methodology is invaluable for discovering new reactions and optimizing existing ones. When combined with machine learning algorithms, HTE can guide the autonomous exploration of chemical space, leading to the rapid identification of optimal reaction parameters. nih.gov The development of fast analytical techniques is crucial to keep pace with the high rate of experimentation in HTE workflows. researchgate.net

Q & A

Q. Intermediate

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group (CF₃) .

- IR Spectroscopy : A sharp peak at ~2100 cm⁻¹ indicates the azide (N₃⁻) stretch .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 129 (CF₃N₃) with fragmentation patterns distinguishing it from isomers.

- Advanced Tip : Couple with X-ray crystallography (if crystalline derivatives are synthesized) for unambiguous structural confirmation .

How does the electronic structure of this compound influence its reactivity in cycloaddition reactions?

Advanced

The electron-withdrawing CF₃ group polarizes the azide moiety, enhancing reactivity in Huisgen cycloadditions. Computational studies (DFT/B3LYP) reveal:

- LUMO Localization : On the terminal azide nitrogen, facilitating nucleophilic attack.

- Kinetic Barriers : Lower activation energy (~15 kJ/mol) compared to non-fluorinated azides, enabling room-temperature reactions .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using stopped-flow spectroscopy.

What are the key considerations in designing experiments to assess this compound’s thermal stability?

Advanced

Use a combination of:

- Differential Scanning Calorimetry (DSC) : To detect exothermic decomposition peaks (typically >100°C).

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating rates.

| Condition | Decomposition Onset | Major Products | Reference Method |

|---|---|---|---|

| 10°C/min in N₂ | 85°C | CF₃ radicals, N₂ gas | DSC |

| Isothermal at 50°C | 72 hours | Trace CF₃NH₂ | GC-MS |

Recommendation : Avoid prolonged storage above -20°C to prevent autocatalytic decomposition.

How can discrepancies in reported reaction yields of this compound derivatives be systematically analyzed?

Intermediate

Discrepancies often arise from:

- Solvent Purity : Trace moisture in DMF reduces NaN₃ reactivity. Use Karl Fischer titration to verify solvent dryness .

- Oxygen Sensitivity : Degradation pathways involving O₂ can lower yields. Replicate reactions under strict anaerobic conditions .

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry).

What environmental impact assessments are critical when working with this compound?

Advanced

Fluorinated azides may contribute to atmospheric warming. Key assessments include:

- Global Warming Potential (GWP) : Estimate using analog data (e.g., CHF₂OCF₃ has GWP = 751 over 100 years ).

- Hydrolysis Studies : Test stability in aqueous environments (pH 5–9) to evaluate persistence.

- Byproduct Screening : Monitor for trifluoroacetic acid (TFA), a persistent environmental pollutant, using ion chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.